1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine
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Overview
Description
1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine is a chemical compound with the molecular formula C18H18ClN3O3 and a molecular weight of 359.815 g/mol . It is a piperazine derivative, characterized by the presence of a benzyl group, a chloro-nitrobenzoyl moiety, and a piperazine ring. This compound is used in various research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine typically involves the reaction of benzylpiperazine with 2-chloro-4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites .
Comparison with Similar Compounds
1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine can be compared with other similar compounds, such as:
1-Benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine: Similar structure but with the nitro group in a different position, affecting its reactivity and binding properties.
1-Benzyl-4-(4-methyl-3-nitrobenzoyl)piperazine: Contains a methyl group instead of a chloro group, leading to different chemical and biological properties.
1-Benzyl-4-(3-nitrobenzoyl)piperazine:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H18ClN3O3 |
---|---|
Molecular Weight |
359.8g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-chloro-4-nitrophenyl)methanone |
InChI |
InChI=1S/C18H18ClN3O3/c19-17-12-15(22(24)25)6-7-16(17)18(23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
InChI Key |
AFUCWUHGNVBJAO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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